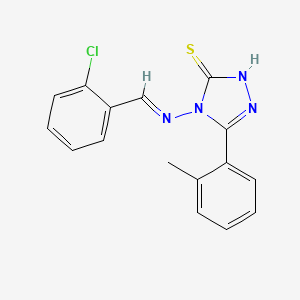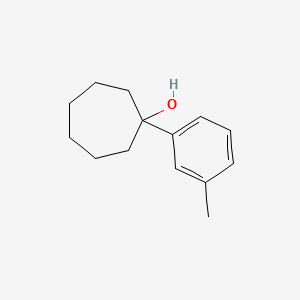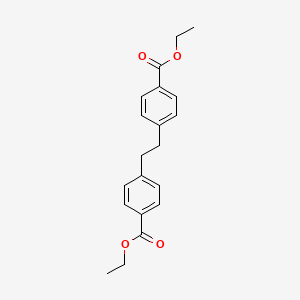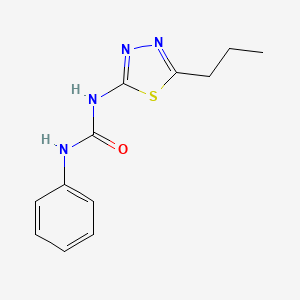![molecular formula C31H34ClN3O7 B11969935 Bis(2-methoxyethyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969935.png)
Bis(2-methoxyethyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[3-(3-cloro-4-metoxifenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridindicarboxilato de bis(2-metoxietil) es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología y la medicina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-[3-(3-cloro-4-metoxifenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridindicarboxilato de bis(2-metoxietil) generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de los intermediarios de pirazol y piridina, seguidos de su acoplamiento en condiciones específicas. Los reactivos comunes utilizados en estas reacciones incluyen varios compuestos aromáticos clorados y metoxilados, así como catalizadores para facilitar las reacciones de acoplamiento .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados, control preciso de la temperatura y monitoreo continuo del progreso de la reacción. El producto final se purifica típicamente utilizando técnicas como cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-[3-(3-cloro-4-metoxifenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridindicarboxilato de bis(2-metoxietil) puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esto se puede utilizar para eliminar grupos que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, a menudo utilizando reactivos como halógenos o grupos alquilo.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios agentes halogenantes. Las condiciones de reacción a menudo implican temperaturas, solventes y catalizadores específicos para lograr la transformación deseada .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir compuestos halogenados o alquilados .
Aplicaciones Científicas De Investigación
El 4-[3-(3-cloro-4-metoxifenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridindicarboxilato de bis(2-metoxietil) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se ha investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se ha explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en la producción de materiales avanzados y como precursor de otros compuestos complejos .
Mecanismo De Acción
El mecanismo de acción del 4-[3-(3-cloro-4-metoxifenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridindicarboxilato de bis(2-metoxietil) involucra su interacción con objetivos moleculares y vías específicas. Este compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
4,4′-Metilenbis(3-cloro-2,6-dietilanilina): Se utiliza como agente de curado para epóxidos y como precursor de poliamidas.
2-Cloro-3,4-bis[(4-metoxibencil)oxi]-N-[2-(1-pirrolidinil)etil]benzamida:
Unicidad
Su capacidad para experimentar diversas reacciones químicas y su potencial actividad biológica lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C31H34ClN3O7 |
|---|---|
Peso molecular |
596.1 g/mol |
Nombre IUPAC |
bis(2-methoxyethyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H34ClN3O7/c1-19-26(30(36)41-15-13-38-3)28(27(20(2)33-19)31(37)42-16-14-39-4)23-18-35(22-9-7-6-8-10-22)34-29(23)21-11-12-25(40-5)24(32)17-21/h6-12,17-18,28,33H,13-16H2,1-5H3 |
Clave InChI |
BSMDIVFQSZLDFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11969858.png)

![3-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11969882.png)

![[(3Z)-3-(5-[4-(Acetyloxy)-3-methoxyphenyl]-6-(methoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11969884.png)


![diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969907.png)
![5-(2-bromophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969910.png)

![4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969917.png)


